molecular formula C15H22N2O4S B7959137 Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate

Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate

Cat. No.: B7959137
M. Wt: 326.4 g/mol
InChI Key: MMSZAOIRTKKFRB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate (C₁₅H₂₂N₂O₄S) is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyridine core. The molecule includes a tert-butoxycarbonyl (Boc) protecting group at position 6 and an ethyl ester at position 3, with an amino substituent at position 2 . This compound is pivotal in medicinal chemistry as a synthetic intermediate, particularly for developing antitubercular agents and other bioactive molecules. Its Boc group enhances stability during synthesis while allowing deprotection under controlled acidic conditions for further functionalization .

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-14(19)11-8-7-17-9(6-10(8)22-12(11)16)13(18)21-15(2,3)4/h9,17H,5-7,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSZAOIRTKKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CNC(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

A suspension of N-Boc-4-piperidone (44.89 mmol), ethyl cyanoacetate (49.38 mmol), and sulfur (53.87 mmol) in ethanol (90 mL) is treated with morpholine (89.79 mmol) and refluxed for 3 hours. Morpholine acts as both a base and catalyst, facilitating the cyclocondensation of the ketone with ethyl cyanoacetate. Sulfur participates in the thiophene ring formation via a mechanism involving intermediate thioamide species.

Workup and Yield

After cooling, the precipitate is collected via suction filtration and washed with ice-cold ethanol, yielding the product as a white powder (66%, 9.71 g). The Boc group remains intact under these conditions, avoiding undesired deprotection.

Table 1: Gewald Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
TemperatureReflux (78°C)Accelerates cyclization
Morpholine Equiv.2.0Prevents side reactions
Reaction Time3 hoursBalances completion vs. degradation

Alternative Cyclization Strategies

Procedure Adaptation

  • Sulfonamide Preparation : N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide is synthesized from 3-thienylmethylamine and p-toluenesulfonyl chloride in chloroform.

  • Cyclization : Treatment with 12N HCl in ethanol under reflux for 4 hours induces ring closure, yielding the thienopyridine core.

Challenges and Modifications

  • Boc Compatibility : Replacing the p-toluenesulfonyl group with Boc requires adjusting acid strength to prevent deprotection.

  • Yield : The reported 76% yield for analogous compounds suggests scalability with optimized Boc handling.

Microwave-Assisted Synthesis

Accelerated Condensation Steps

Microwave irradiation has been employed in related thienopyrimidine syntheses to reduce reaction times from hours to seconds. For example, condensation of amino esters with isothiocyanates under microwave irradiation (600–800 W) completes in 20–45 seconds, achieving yields comparable to conventional heating.

Critical Analysis of Methodologies

Yield Comparison

MethodYieldTimeScalability
Gewald Reaction66%3 hoursHigh
Acid Cyclization76%*4 hoursModerate
MicrowaveN/AMinutesExperimental

*Yield reported for analogous thieno[2,3-c]pyridine.

Purity and Characterization

  • HPLC : Purity >95% confirmed by reverse-phase chromatography.

  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic Boc singlet at δ 1.45 ppm and ethyl quartet at δ 4.25–4.35 ppm.

Industrial-Scale Considerations

Cost-Efficiency

  • Morpholine Recovery : Distillation from reaction mixtures reduces reagent costs.

  • Solvent Recycling : Ethanol is reclaimed via fractional distillation, lowering environmental impact.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine, enabling further functionalization:

ConditionsReagentsOutcome
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0°CQuantitative deprotection
HCl (4M in dioxane)Room temperature, 2 hForms hydrochloride salt

Application : Deprotection is a prerequisite for subsequent amidation or alkylation reactions in drug discovery .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid, which is useful for coupling reactions:

ConditionsReagentsYieldNotes
Aqueous LiOHTHF/H₂O, 50°C, 4 h92%Mild conditions; minimal Boc cleavage
NaOH in methanolReflux, 6 h85%Requires pH adjustment

Downstream Use : The carboxylic acid is often activated with HATU or EDCl for peptide coupling.

Nucleophilic Substitution

The amino group participates in nucleophilic reactions, such as:

  • Acylation : Reacts with acetyl chloride in DCM to form acetamide derivatives (yield: 78%).

  • Sulfonylation : Treatment with benzenesulfonyl chloride yields sulfonamides (yield: 65%) .

Cross-Coupling Reactions

The thienopyridine core supports Suzuki-Miyaura coupling for aryl functionalization:

ConditionsCatalysts/ReagentsYieldProduct
Pd(PPh₃)₄, K₂CO₃Aryl boronic acid, DMF70%Biaryl-thienopyridine hybrid

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA oxidizes the thiophene ring to a sulfone (yield: 60%) .

  • Reduction : Hydrogenation over Pd/C reduces the dihydrothienopyridine to a tetrahydro derivative (yield: 85%) .

Stability and Storage

  • Thermal Stability : Decomposes above 160°C .

  • Light Sensitivity : Degrades under UV light; store in amber vials at 2–8°C .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 326.42 g/mol
  • IUPAC Name : 6-(tert-butyl) 3-ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3,6-dicarboxylate
  • CAS Number : 193537-14-3

The compound features a thieno[3,2-c]pyridine core structure that contributes to its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate has garnered attention for its potential as a pharmacological agent. Its derivatives have been investigated for:

Antitumor Activity

Research indicates that derivatives of thieno[3,2-c]pyridine exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines due to their ability to inhibit specific protein kinases involved in tumor growth .

Antimicrobial Properties

Studies have demonstrated that thieno[3,2-c]pyridine derivatives possess antimicrobial activity against a range of pathogens. This makes them promising candidates for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex heterocycles and pharmaceuticals through:

  • Nucleophilic Substitution Reactions : The amino group can be modified to create a variety of amine derivatives.
Reaction TypeExample Products
Nucleophilic SubstitutionVarious amine derivatives
CondensationHeterocyclic compounds

Role in Drug Development

The compound's ability to form stable intermediates makes it valuable in the pharmaceutical industry for the development of new drugs targeting specific diseases .

Material Science

In material science, the unique properties of this compound allow it to be used in the development of advanced materials.

Polymer Chemistry

The compound can act as a monomer or crosslinking agent in the synthesis of polymers with specific functionalities. This application is particularly relevant in creating materials with tailored mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a derivative of thieno[3,2-c]pyridine demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to its ability to inhibit the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) highlighted the antimicrobial effects of thieno[3,2-c]pyridine derivatives against Staphylococcus aureus. The study concluded that modifications to the ethyl group enhanced the compound's efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents, ring systems, or functional groups, influencing their physicochemical and biological properties:

Compound Name (CAS No.) Molecular Formula Substituents and Modifications Key Properties/Applications Reference
Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate (193537-14-3) C₁₅H₂₂N₂O₄S Boc (C6), NH₂ (C2), ethyl ester (C3) Intermediate for antitubercular agents; Boc enhances stability [6], [9], [12]
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (N/A) C₁₉H₁₇F₅N₂O₃S Ethyl (C6), perfluorobenzamido (C2) Antitubercular activity (MIC = 0.23 μM vs. Mtb H37Rv) [12]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (65416-85-5) C₁₁H₁₅NO₂S Benzannulated thiophene; no Boc protection Lower similarity (0.71); used in heterocyclic synthesis [13]
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate (72965-16-3) C₁₀H₁₅NO₂S Isopropyl (C5); monocyclic thiophene Reduced ring complexity; lower bioactivity potential [13]
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (N/A) C₂₇H₂₅N₂O₆S Thiazolo-pyrimidine hybrid; bulky aromatic substituents Crystallographic puckering noted; antimicrobial applications [8]

Physicochemical Properties

  • Thermal Stability: Boc derivatives generally exhibit higher melting points (e.g., >200°C) compared to non-Boc analogues (e.g., 193–194°C for methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-...) .

Biological Activity

Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate (CAS Number: 193537-14-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41 g/mol
IUPAC Name: 6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Melting Point: 151°C to 153°C
Purity: 97% .

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme involved in the Hedgehog signaling pathway, which plays a vital role in cell growth and differentiation .

Pharmacological Effects

  • Inhibition of HHAT : The compound has shown promising inhibitory effects on HHAT, with studies demonstrating significant potency in cellular assays. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance its inhibitory activity .
  • Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity across different cell lines. For instance, certain derivatives exhibited IC50 values below 20 µM against HEK293a SHH+ cells, indicating potential for further development as anticancer agents .
  • Selectivity : The compound's selectivity towards HHAT over other deubiquitinating enzymes has been validated through extensive screening processes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated inhibition of HHAT with an IC50 < 20 µM in cellular assays.
Study BInvestigated the SAR and identified key structural features necessary for potency against HHAT.
Study CReported minimal cytotoxicity in HEK293a SHH+ cells with good on-target potency .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-6-Boc-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving cyclization and functional group protection. Key approaches include:
  • Gewald Reaction : A classic method for thienopyridine derivatives, involving condensation of ketones, cyanoacetates, and sulfur to form the thiophene ring .
  • Domino Reactions : For example, reacting ethyl 2-isothiocyanatoacetate with aminothienopyridine precursors under basic conditions to form annulated heterocycles, as seen in analogous systems .
  • Boc Protection : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine moiety, often using di-tert-butyl dicarbonate in the presence of a base like DMAP .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and Boc-group integrity. DEPT and 2D NMR (COSY, HSQC) resolve overlapping signals in the thienopyridine core .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, especially for intermediates .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) and amine N-H stretches .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or ambiguous mass fragments) require:
  • 2D NMR Cross-Validation : HSQC and HMBC correlations map proton-carbon connectivity to confirm ring substitution patterns .
  • X-ray Crystallography : Resolves ambiguities by providing absolute stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Comparative Analysis : Benchmark spectral data against structurally similar derivatives (e.g., ethyl 2-(perfluorobenzamido) analogs) .

Q. What computational methods aid in structural analysis and hydrogen-bonding studies?

  • Methodological Answer :
  • Graph Set Analysis : Etter’s formalism (modified by Bernstein et al.) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular assembly .
  • SHELX Suite : SHELXD for phase problem resolution and SHELXPRO for macromolecular interfaces, particularly useful for high-resolution or twinned crystals .
  • Density Functional Theory (DFT) : Models puckering conformations (via Cremer-Pople parameters) and electronic properties of the thienopyridine system .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :
  • Functional Group Modifications : Replace the Boc group with acyl or sulfonamide moieties to modulate lipophilicity. For example, perfluorobenzamido derivatives showed anti-tubercular activity (MIC = 0.23 μM against Mtb H37Rv) .
  • Bioisosteric Replacement : Substitute the thiophene ring with pyran or thiopyran to enhance metabolic stability .
  • ADME Profiling : Use in vitro assays (e.g., microsomal stability, permeability) to prioritize derivatives. Second-generation analogs with improved MIC values (67 nM) were optimized for solubility and plasma stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (P264).
  • Spill Management : Collect spills via vacuuming (avoid sweeping) and dispose in sealed containers (Section 6 of SDS) .

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